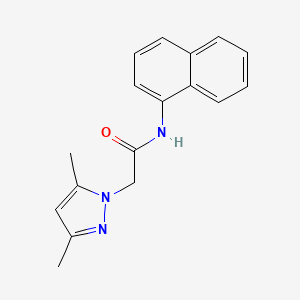
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as DPI-3290, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase-4 (PDE4). It also inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been studied for its effects on various biochemical and physiological processes. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation products. N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is its broad range of therapeutic properties. It has been studied for its potential use in treating various diseases, making it a versatile compound for scientific research. However, one limitation is its low solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in treating cancer. N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit anti-tumor activity, and further research is needed to determine its potential as a cancer therapy. Additionally, future research could focus on improving the solubility of N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide to make it more versatile for use in experimental settings.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dihydroindene with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the acetylation of the resulting compound with acetic anhydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been studied for its potential therapeutic properties in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-15(11(2)19-18-10)9-16(20)17-14-7-6-12-4-3-5-13(12)8-14/h6-8H,3-5,9H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMNMXSVEUAQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)
![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)



![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)
![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)




